molecular formula C18H20BrN5 B2487521 1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole CAS No. 2415600-63-2

1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole

Cat. No.: B2487521
CAS No.: 2415600-63-2
M. Wt: 386.297
InChI Key: SCBMHGUEBKTTKM-UHFFFAOYSA-N
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Description

1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of azetidine, pyrimidine, and benzimidazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, followed by the introduction of the bromopyrimidine group. The final step involves the formation of the benzimidazole moiety. Common reagents used in these reactions include bromine, pyrimidine derivatives, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known for its ability to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with DNA synthesis and repair processes, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-bromopyrimidin-2-yl-4,6-d2)azetidin-2,2,3,4,4-d5-3-ol
  • 1-(5-Bromopyridin-2-yl)piperidin-3-ol
  • 5-bromo-2-(piperazin-1-yl)pyrimidine

Uniqueness

1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole stands out due to its unique combination of azetidine, pyrimidine, and benzimidazole moieties. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and drug development .

Properties

IUPAC Name

1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-tert-butylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN5/c1-18(2,3)16-22-14-6-4-5-7-15(14)24(16)13-10-23(11-13)17-20-8-12(19)9-21-17/h4-9,13H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBMHGUEBKTTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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